![molecular formula C19H20ClN3O3S B2882694 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-chlorophenyl)-N-methylacetamide CAS No. 1252921-69-9](/img/structure/B2882694.png)
2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-chlorophenyl)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of pyrano[2,3-d]pyrimidine-2,4-dione . It contains 25 Hydrogen atoms, 21 Carbon atoms, 3 Nitrogen atoms, 3 Oxygen atoms, and 1 Sulfur atom .
Synthesis Analysis
The compound is synthesized as a part of a series of pyrano[2,3-d]pyrimidine-2,4-dione analogues . These compounds were developed as potential inhibitors against Poly (ADP-ribose) polymerases-1 (PARP-1), a protein involved in DNA repair damage .Molecular Structure Analysis
The molecular structure of the compound includes a thieno[3,2-d]pyrimidin-1-yl group, which is attached to a butyl group at the 3-position and a dioxo group at the 2,4-positions . It also contains a N-(3-chlorophenyl)-N-methylacetamide group .Chemical Reactions Analysis
The compound is evaluated for its inhibitory activity towards PARP-1 and examined for its anti-proliferative activity against MCF-7 and HCT116 human cancer cell lines . The synthesized compounds showed promising activity .Applications De Recherche Scientifique
Heterocyclic Compound Synthesis and Biological Activity : Thieno[3,2-d]pyrimidine derivatives, similar in structure to the chemical , have been synthesized and tested for various biological activities. They have shown potential as antimicrobial and anti-inflammatory agents (Tolba et al., 2018).
Synthesis of Novel Compounds for Analgesic and Anti-inflammatory Use : Research has been conducted on synthesizing novel compounds derived from visnagenone and khellinone, which are structurally related to thienopyrimidines. These compounds have been evaluated for their analgesic and anti-inflammatory activities, indicating their potential use in medical applications (Abu‐Hashem et al., 2020).
Structure-Activity Relationship Studies : Studies have been done on 2-aminopyrimidine-containing compounds for their activity as histamine H4 receptor ligands. These studies focus on optimizing the potency of these compounds, which are structurally related to the chemical , for potential therapeutic applications (Altenbach et al., 2008).
Potential in Anticancer Therapy : Thienopyrimidine derivatives have been synthesized and evaluated for their antitumor activity. This research suggests that certain modifications to the thienopyrimidine structure can lead to potent anticancer agents (Hafez & El-Gazzar, 2017).
Antimicrobial and Antifungal Properties : Various derivatives of pyrimidinone and thienopyrimidinone, which are structurally related to the chemical , have been synthesized and tested for their antimicrobial and antifungal properties (Hossan et al., 2012).
Orientations Futures
The compound shows promise as a potential inhibitor against PARP-1 . Future research could focus on further evaluating its inhibitory activity and anti-proliferative activity against various cancer cell lines. Additionally, its safety profile and pharmacokinetics properties could also be investigated in more detail .
Propriétés
IUPAC Name |
2-(3-butyl-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl)-N-(3-chlorophenyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN3O3S/c1-3-4-9-22-18(25)17-15(8-10-27-17)23(19(22)26)12-16(24)21(2)14-7-5-6-13(20)11-14/h5-8,10-11,17H,3-4,9,12H2,1-2H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNIZAKPGOZCFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2C(=[N+](C1=O)CC(=O)N(C)C3=CC(=CC=C3)Cl)C=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN3O3S+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-chlorophenyl)-N-methylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

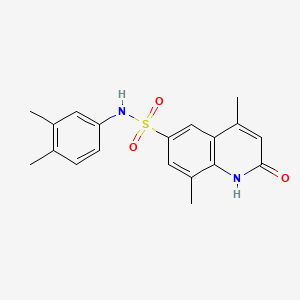


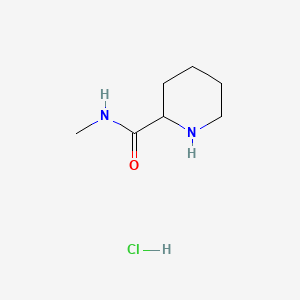
![5-((2-(diethylamino)ethyl)thio)-1,3-dimethyl-7-(o-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2882617.png)
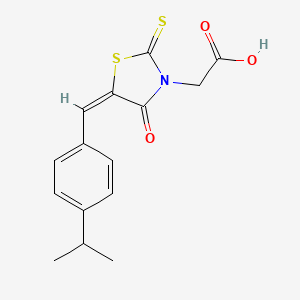
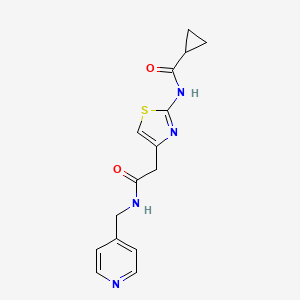

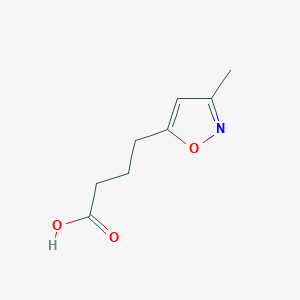
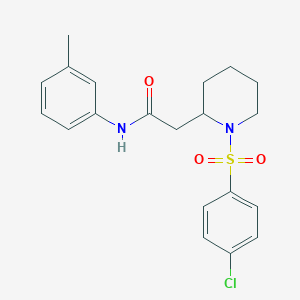

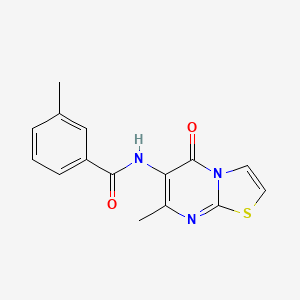

![1-(4-fluorophenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2882634.png)